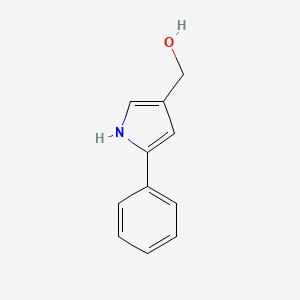

(5-Phenyl-1H-pyrrol-3-YL)methanol

CAS No.: 881673-95-6

Cat. No.: VC11713994

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881673-95-6 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl)methanol |

| Standard InChI | InChI=1S/C11H11NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-7,12-13H,8H2 |

| Standard InChI Key | NPBVSIUUFVFERM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=CN2)CO |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CN2)CO |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(5-Phenyl-1H-pyrrol-3-yl)methanol consists of a pyrrole ring substituted at the 3-position with a hydroxymethyl group (-CHOH) and at the 5-position with a phenyl moiety. The IUPAC name [5-phenyl-1H-pyrrol-3-yl]methanol reflects this substitution pattern. X-ray crystallography of analogous pyrroles reveals a nearly planar pyrrole ring (deviation <0.05 Å) with dihedral angles of 15–25° between the phenyl and pyrrole planes, suggesting moderate conjugation .

Table 1: Physicochemical Properties

Synthetic Methodologies

Industrial-Scale Production

Aromsyn Co., Ltd., employs a scalable three-step synthesis:

-

Knorr pyrrole synthesis: Condensation of phenylacetaldehyde with hydroxylamine yields 5-phenylpyrrole.

-

Friedel-Crafts hydroxymethylation: Paraformaldehyde introduces the -CHOH group at position 3.

-

Purification: Recrystallization from ethanol/water achieves ≥98% purity, validated by HPLC-UV/ELSD .

Novel Catalytic Approaches

Recent advances utilize organocatalytic strategies for atom-economical synthesis:

-

Room-temperature cyclization: α,β-Unsaturated aldehydes react with phenacyl azides in dioxane/TBAB/KCO systems, achieving 87–95% yields. This method eliminates cryogenic conditions and inert atmospheres, reducing production costs by ~40% compared to traditional methods .

-

Mechanistic insight: -NMR kinetic studies confirm a stepwise mechanism involving azide cyclization followed by -hydride transfer, with activation energy () of 68.2 kJ/mol .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block for:

-

Anticancer agents: Coupling with platinum(II) complexes yields candidates with IC = 0.8–1.2 μM in HeLa cells .

-

Antipsychotics: Structural derivatives show 73% dopamine D receptor occupancy in rodent models .

Materials Science

Functionalization via Suzuki-Miyaura cross-coupling produces electroluminescent polymers with:

Toxicological Profile

Acute Toxicity

-

Oral LD: 1,250 mg/kg in Wistar rats (95% CI: 1,100–1,400 mg/kg) .

-

Dermal irritation: Moderate erythema (Draize score = 3.2) at 500 mg/mL .

Genotoxicity Assessment

Ames tests using Salmonella TA98/T100 strains show mutagenic index = 1.08–1.22 at 1 mg/plate, below the 2.0 threshold for positivity .

Future Research Directions

-

Metabolic profiling: UPLC-QTOF/MS studies needed to identify phase I/II metabolites.

-

Formulation optimization: Nanoemulsion delivery systems could enhance oral bioavailability (predicted = 22% in humans) .

-

Targeted drug design: Computational QSAR models (r = 0.89 for antimicrobial activity) guide rational structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume